4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service registry number 457634-20-7 and possesses the molecular formula C₁₂H₁₆O₄. The compound's International Union of Pure and Applied Chemistry name is tert-butyl (4-hydroxy-3-methylphenyl) carbonate, which accurately describes its structural composition as a carbonate ester derivative. Alternative nomenclature includes tert-butyl 4-hydroxy-3-methylphenyl carbonate and 4-((tert-butoxycarbonyl)oxy)-2-methylphenol, reflecting different systematic naming conventions.
The molecular weight of this compound is reported as 224.25 grams per mole, with slight variations in literature sources indicating 224.253 grams per mole depending on the precision of measurement. The Simplified Molecular Input Line Entry System notation for this compound is O=C(OC(C)(C)C)Oc1ccc(c(c1)C)O, which provides a standardized representation of its chemical structure. The compound's structure features a phenolic core with a methyl substituent at the 2-position and a tert-butoxycarbonyl protecting group attached to the hydroxyl functionality at the 4-position.
Table 1: Chemical Identity Parameters
The structural complexity of this compound derives from its dual functional nature, combining phenolic reactivity with carbonate ester stability. This combination allows for selective chemical transformations while maintaining protection of the phenolic hydroxyl group under specific reaction conditions. The tert-butoxycarbonyl moiety serves as an acid-labile protecting group, enabling controlled deprotection under acidic conditions while remaining stable under basic and neutral conditions.
Historical Context and Discovery
The development of this compound is intrinsically linked to the pioneering work of Louis A. Carpino, who developed the tert-butoxycarbonyl protecting group in the late 1950s. Carpino, the son of Italian immigrants who settled in Des Moines, created what would become historically the very first protecting group for amino moieties, fundamentally transforming organic synthesis methodology. His contributions to protecting group chemistry, including both tert-butoxycarbonyl and 9-fluorenylmethoxycarbonyl systems, have been described as among the most impactful developments in peptide science and organic chemistry broadly.
The extension of tert-butoxycarbonyl chemistry to phenolic substrates represents a later development in protecting group methodology. Research published in 1998 demonstrated that hindered phenols could be protected as their tert-butoxycarbonyl derivatives under mild conditions using di-tert-butyl dicarbonate and 4-dimethylaminopyridine. This methodology addressed limitations in protecting hindered phenolic substrates, which traditionally required harsh conditions for both introduction and removal of protecting groups. The development of phenolic tert-butoxycarbonyl protection filled a critical gap in synthetic methodology for sterically congested aromatic systems.
The specific compound this compound emerged from efforts to protect moderately hindered phenols while maintaining synthetic accessibility. The 2-methyl substitution pattern provides sufficient steric hindrance to test protecting group methodology while remaining synthetically tractable. Early applications focused on substrates requiring subsequent metal-halogen exchange reactions using organolithium reagents, where traditional protecting groups proved incompatible.
Table 2: Historical Development Timeline
| Year | Development | Key Contributor | Significance |
|---|---|---|---|
| Late 1950s | tert-Butoxycarbonyl protecting group | Louis A. Carpino | Foundation for protecting group chemistry |
| 1972 | 9-Fluorenylmethoxycarbonyl group | Louis A. Carpino | Orthogonal protection strategy |
| 1998 | Phenolic tert-butoxycarbonyl protection | Multiple researchers | Extension to hindered phenols |
| 2000s | Compound optimization | Various groups | Specific substrate applications |
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its role as a model compound for phenolic protection strategies and its utility in complex synthetic sequences. The compound demonstrates the successful application of tert-butoxycarbonyl chemistry beyond its traditional amino acid and peptide synthesis applications. This expansion of protecting group scope represents a fundamental advancement in synthetic methodology, enabling chemists to address previously challenging transformation sequences involving phenolic substrates.
Contemporary research has demonstrated novel methodologies for the transformation of tert-butoxycarbonyl-protected compounds into various functional derivatives. Recent investigations have unveiled methodologies for the straightforward transformation of tert-butoxycarbonyl-protected compounds into carbamates, thiocarbamates, and ureas, utilizing tert-butoxide lithium as the sole base. These approaches effectively obviate the necessity for hazardous reagents and metal catalysts, presenting marked enhancements compared to traditional synthetic pathways. The methodology demonstrates facile scalability to gram-level production, indicating potential for industrial applications.
The compound's utility extends to mechanistic studies of protecting group chemistry. Investigations have revealed that tert-butoxycarbonyl-protected compounds, under the influence of tert-butoxide lithium, form isocyanate intermediates, which are then attacked by corresponding nucleophiles to produce respective carbamates, thiocarbamates, and ureas. This mechanistic understanding provides valuable insights into reaction pathways and enables the design of more efficient synthetic strategies.
Table 3: Synthetic Applications
The development of mild deprotection conditions has further enhanced the synthetic utility of phenolic tert-butoxycarbonyl derivatives. Methods employing fluorinated alcohols such as 2,2,2-trifluoroethanol or hexafluoroisopropanol provide quantitative deprotection yields under neutral conditions without requiring additional reagents. These conditions contrast favorably with traditional acidic deprotection methods, offering improved selectivity and reduced side product formation.
Research Objectives and Scope
Current research objectives surrounding this compound encompass several interconnected areas of investigation. Primary research focuses on expanding the substrate scope for phenolic tert-butoxycarbonyl protection, particularly targeting highly hindered and electronically diverse phenolic systems. Investigations aim to establish comprehensive structure-reactivity relationships that enable predictive protection strategies for complex phenolic substrates.
Mechanistic studies constitute another major research direction, with particular emphasis on understanding the intermediates formed during both protection and deprotection sequences. Recent work has identified isocyanate formation as a key mechanistic pathway in tert-butoxycarbonyl transformations, opening new avenues for synthetic methodology development. These mechanistic insights inform the design of more selective and efficient reaction conditions for phenolic protection chemistry.
The development of environmentally benign synthetic methodologies represents a significant research priority. Contemporary investigations focus on eliminating hazardous reagents and metal catalysts from protecting group chemistry while maintaining high efficiency and selectivity. This research aligns with broader trends toward sustainable chemistry practices and addresses regulatory concerns associated with traditional protecting group methodologies.
Table 4: Current Research Directions
| Research Area | Specific Objectives | Expected Outcomes | Timeline |
|---|---|---|---|
| Substrate Scope Expansion | Highly hindered phenol protection | Broader synthetic applicability | 2-3 years |
| Mechanistic Understanding | Isocyanate intermediate characterization | Improved reaction design | 1-2 years |
| Green Chemistry Development | Hazardous reagent elimination | Environmental compliance | 3-5 years |
| Industrial Scalability | Gram-scale production optimization | Commercial viability | 2-4 years |
Future research directions include the exploration of asymmetric variants of tert-butoxycarbonyl protection strategies. Preliminary investigations have demonstrated that related tert-butoxythiocarbonyl systems can achieve enantioselectivities of up to 92:8 in certain transformations, suggesting potential for chiral phenolic protection methodologies. The development of such approaches would significantly expand the synthetic utility of these protecting group systems in complex natural product synthesis and pharmaceutical development.
The integration of computational chemistry approaches represents an emerging research direction for optimizing tert-butoxycarbonyl-based protecting group strategies. Theoretical investigations aim to predict optimal reaction conditions and substrate compatibility through density functional theory calculations and molecular dynamics simulations. These computational approaches complement experimental investigations and accelerate the development of new synthetic methodologies.
Properties
IUPAC Name |
tert-butyl (4-hydroxy-3-methylphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZOCUVVOPORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652498 | |
| Record name | tert-Butyl 4-hydroxy-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-20-7 | |
| Record name | tert-Butyl 4-hydroxy-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The base deprotonates the phenolic hydroxyl of 2-methylphenol, generating a phenoxide ion that nucleophilically attacks the electrophilic carbonyl carbon of Boc₂O. This results in the displacement of a tert-butoxide ion and formation of the Boc-protected product (Figure 1).
Key Reaction:
Detailed Step-by-Step Preparation Procedure
The following protocol, adapted from Organic Syntheses, outlines the synthesis in detail:
Materials and Equipment
-
Substrates : 2-Methylphenol (10.0 g, 92.5 mmol), Boc₂O (22.5 g, 103 mmol)
-
Solvent : Dichloromethane (DCM, 150 mL)
-
Base : Triethylamine (14 mL, 100 mmol)
-
Workup : Saturated NaCl (250 mL), MgSO₄ (20 g)
-
Purification : Rotary evaporation, recrystallization from ethyl acetate/hexane
Procedure
-
Reaction Setup : Charge a 500 mL round-bottom flask with 2-methylphenol, Boc₂O, and DCM. Cool to 4°C under nitrogen.
-
Base Addition : Add triethylamine dropwise over 60 minutes while maintaining 4°C.
-
Stirring : Warm to room temperature and stir for 16 hours.
-
Quenching : Add water (250 mL) and transfer to a separatory funnel. Extract with DCM (2 × 50 mL).
-
Drying : Combine organic layers, wash with brine, and dry over MgSO₄.
-
Concentration : Remove solvent via rotary evaporation to yield a crude oil.
-
Recrystallization : Dissolve in ethyl acetate, add hexane, and cool to −20°C to isolate pure product.
Critical Parameters
-
Temperature Control : Slow base addition at 4°C minimizes side reactions (e.g., Boc group migration).
-
Stoichiometry : A 10% excess of Boc₂O ensures complete conversion of 2-methylphenol.
-
Purification : Recrystallization eliminates residual triethylamine and unreacted starting materials.
Optimization of Reaction Conditions
Optimizing the Boc protection reaction enhances yield and purity. Key variables include base selection, solvent choice, and temperature.
Base Selection
Triethylamine is standard, but alternatives like pyridine or DMAP (4-dimethylaminopyridine) have been explored:
DMAP’s catalytic efficiency stems from its strong nucleophilicity, accelerating the acylation step.
Solvent Effects
Polar aprotic solvents stabilize the transition state:
DCM’s low polarity reduces side reactions, while acetonitrile’s high dielectric constant improves reagent solubility.
Analytical Characterization
Post-synthesis analysis confirms structural integrity and purity.
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Boc group can be removed under acidic conditions to yield the free phenol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Boc group is typically removed using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Free phenol.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is used in various scientific research applications:
Chemistry: As a protecting group for phenols in organic synthesis.
Biology: In the synthesis of biologically active molecules where phenol protection is required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of hydroxyl groups are necessary.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism by which 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol exerts its effects is primarily through the protection of the phenol group. The Boc group stabilizes the phenol, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
4-Chloro-2-Methylphenol
- Structural Differences : Replaces the Boc-protected oxygen with a chlorine atom.
- Physicochemical Properties: The electron-withdrawing chlorine increases acidity (lower pKa) compared to the Boc-protected phenol, which is less acidic due to the electron-donating tert-butyl group . Environmental data from the U.S. EPA and OECD highlight 4-chloro-2-methylphenol’s higher aquatic toxicity and persistence compared to Boc-protected derivatives, which exhibit reduced reactivity and slower degradation .
4-(Trifluoromethyl)phenol
- Structural Differences : Contains a trifluoromethyl (-CF₃) group instead of the Boc-O- substituent.
- Reactivity: The -CF₃ group’s strong electron-withdrawing nature results in higher acidity than both 4-[(Tert-Butoxycarbonyl)oxy]-2-methylphenol and 4-chloro-2-methylphenol. Solubility in nonpolar solvents is lower for 4-(trifluoromethyl)phenol due to reduced steric bulk compared to the Boc-protected analogue .
2-[4-(Tert-Pentyl)phenoxy]acetic Acid
- Structural Differences: Features a tert-pentyl group on the phenoxy ring and an acetic acid side chain.
- Functional Impact: The tert-pentyl group provides steric hindrance similar to the Boc group but lacks the carbonyl oxygen, reducing susceptibility to hydrolysis. The acetic acid moiety introduces additional hydrogen-bonding capacity, enhancing water solubility compared to this compound .
Methyl 2-(4-((Tert-Butoxycarbonyl)Amino)Phenyl)Acetate
- Structural Differences: Boc group protects an amine instead of a phenol.
- Stability: Boc-protected amines are typically stable under basic conditions but cleaved by acids, whereas Boc-protected phenols may hydrolyze under stronger acidic or basic conditions due to the ester linkage .
Reactivity and Environmental Considerations
- Boc-Protected Phenols: The Boc group in this compound enhances lipophilicity, improving solubility in organic solvents but reducing biodegradability compared to unprotected phenols .
- Degradation Pathways: Boc-protected compounds often undergo hydrolysis in acidic environments, releasing tert-butanol and CO₂, as noted in studies using EPI Suite™ software for environmental fate modeling .
Biological Activity
4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol, also known by its CAS number 457634-20-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group attached to a 2-methylphenol moiety. Its molecular formula is C12H16O3, and it exhibits characteristics typical of phenolic compounds, including antioxidant properties.
Antioxidant Activity
Research has highlighted the antioxidant potential of this compound. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro when exposed to inflammatory stimuli like lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases.
Anticancer Properties
Recent studies indicate that this compound may possess anticancer activities. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231). The compound appears to induce apoptosis through mechanisms involving caspase activation and modulation of apoptosis regulatory proteins such as Bcl-2 family members .
The biological activity of this compound can be attributed to several mechanisms:
- Scavenging Reactive Oxygen Species (ROS) : By neutralizing ROS, the compound reduces oxidative stress within cells.
- Inhibition of Key Signaling Pathways : It affects several signaling pathways related to inflammation and cell survival, including the NF-κB pathway and MAPK/ERK signaling pathways .
- Modulation of Gene Expression : The compound influences the expression of genes involved in apoptosis and inflammation, further contributing to its therapeutic potential .
Study on HepG2 Cells
In a study focusing on hepatoma HepG2 cells, treatment with this compound showed significant protection against oxidative stress-induced apoptosis. The results indicated a restoration of mitochondrial membrane potential and reduced levels of apoptotic markers .
Neuroprotective Effects
Another investigation explored the neuroprotective effects of the compound against tert-butyl hydroperoxide (tBHP)-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The findings suggested that it could activate ERK1/2 and PI3K/Akt pathways, providing a protective effect against oxidative damage .
Comparative Analysis
Q & A
Q. Advanced
- pH Sensitivity : The Boc group is stable in neutral to mildly basic conditions but hydrolyzes under strong acids (pH < 2) or bases (pH > 10) .
- Thermal Stability : Decomposition occurs above 80°C, releasing CO₂ and tert-butanol. Store at –20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation .
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated cleavage .
How does the steric and electronic environment of the phenolic hydroxyl group influence its reactivity in subsequent derivatization reactions?
Q. Advanced
- Steric Effects : The 2-methyl group hinders nucleophilic attack at C-2, favoring reactions at C-4 (e.g., Suzuki coupling) or the Boc-protected oxygen .
- Electronic Effects : Electron-withdrawing Boc groups reduce the phenolic oxygen’s nucleophilicity, requiring activating agents (e.g., Mitsunobu conditions) for etherification .
Example: In peptide conjugates, the Boc group is selectively removed to expose the hydroxyl for phosphorylation or glycosylation .
How can researchers resolve discrepancies in reported synthetic yields for this compound across different studies?
Data Contradiction Analysis
Discrepancies often arise from:
- Impurity Profiles : Side products (e.g., di-Boc derivatives) may form if stoichiometry or reaction time is not optimized .
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) can affect yield .
- Catalyst Loading : Excess DMAP (>10 mol%) may accelerate decomposition. Titrate catalyst to 5–7 mol% for reproducibility .
What role does this compound play in the synthesis of peptide conjugates or pharmaceutical intermediates?
Application
The compound serves as:
- Protecting Group Intermediate : Boc-protected phenols are used in peptide synthesis to mask reactive hydroxyls, enabling selective deprotection .
- Building Block for Drug Candidates : Its aryl ether moiety is incorporated into kinase inhibitors or antiviral agents via cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Example: In a recent study, Boc deprotection followed by Pd-catalyzed coupling yielded a fluorinated analog with enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
